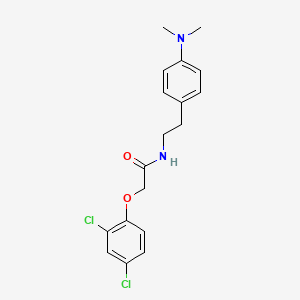![molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4](/img/structure/B2509198.png)
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel organic compounds often involves multi-step reactions and careful analysis of the resulting products. In the first study, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized . The synthesis process included the characterization of these compounds using various techniques such as melting points, elemental analysis, FT-IR, 1H and 13C NMR spectroscopy. Additionally, the crystal structure of one of the methyl esters was confirmed through X-ray analysis. This study demonstrates the complexity and precision required in organic synthesis to obtain the desired compounds with the correct structural configurations .
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. In the case of the synthesized compounds in the first study, the molecular structure was elucidated using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule, which is essential for understanding how the compound interacts with biological targets or other chemicals. The second study also involved structural investigations using IR, NMR, and X-ray to determine the existence of the compound in unionized and zwitterionic forms . Such detailed molecular structure analysis is fundamental in the field of chemistry and materials science .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of organic compounds can be complex and require careful optimization. In the second study, the reaction between aminoguanidine and succinic acid under acid catalysis yielded a mixture of products that underwent further transformation in basic media . The regioselective formation of the desired compound was achieved by heating aminoguanidine hydrochloride with succinic anhydride, followed by a rearrangement reaction in an aqueous solution in the presence of alkali . This example illustrates the importance of reaction conditions in determining the outcome of chemical syntheses and the potential for discovering new rearrangement reactions in organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting points and antimicrobial activity, are important for its practical applications. The synthesized compounds in the first study were evaluated for their antiproliferative activity against various human cancer cell lines and showed significant effects, particularly the methyl esters . Additionally, the compounds were tested for antimicrobial activity against a range of microorganisms . These findings highlight the potential therapeutic applications of the synthesized compounds and the importance of evaluating both physical and chemical properties to determine their suitability for use in medical treatments .
Wissenschaftliche Forschungsanwendungen
ER to Synapse Trafficking of NMDA Receptors
This review discusses the molecular mechanisms involved in the early biosynthetic pathway, transport after release from the endoplasmic reticulum, and plasma membrane trafficking of NMDA receptors (NMDARs). Understanding these mechanisms is crucial for studying synaptic physiology and the etiology of human brain diseases, which could relate to the study of amino acid derivatives in neurotransmitter regulation and brain health (Horak, Petralia, Kaniaková, & Sans, 2014).
Branched Chain Aldehydes in Foods
This paper reviews the production and breakdown of branched aldehydes derived from amino acids, emphasizing their importance in flavor compounds across various food products. Understanding these processes at the metabolic level can offer insights into the potential applications of similar compounds in food science and technology (Smit, Engels, & Smit, 2009).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) exhibits various therapeutic roles, such as antioxidant, anti-inflammatory, and neuroprotective effects. Although structurally different from the compound , the study of CGA's roles highlights the potential of small molecules in modulating biological pathways, suggesting areas where 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid might be applied in drug development and disease treatment (Naveed et al., 2018).
Neurotoxin BMAA and Isomeric Amino Acids in Cyanobacteria
This review discusses the occurrence of non-proteinogenic amino acids produced by cyanobacteria, including their association with neurodegenerative diseases. The exploration of such compounds underscores the importance of studying amino acid derivatives for understanding their environmental impact and potential health risks (Manolidi et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYNEYHAPKDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)



![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)